molecular formula C6H12Cl2N2O B6188049 3-(1,3-oxazol-2-yl)propan-1-amine dihydrochloride CAS No. 2639450-19-2

3-(1,3-oxazol-2-yl)propan-1-amine dihydrochloride

Cat. No.: B6188049
CAS No.: 2639450-19-2
M. Wt: 199.1
InChI Key:
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Description

3-(1,3-Oxazol-2-yl)propan-1-amine dihydrochloride is a chemical compound that features an oxazole ring attached to a propanamine chain, with two hydrochloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-oxazol-2-yl)propan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Attachment of the Propanamine Chain: The oxazole ring is then reacted with a propanamine derivative. This step often involves nucleophilic substitution reactions where the amine group attacks an electrophilic carbon on the oxazole ring.

    Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which increases the compound’s solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of continuous flow reactors, automated synthesis systems, and rigorous purification processes to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-oxazol-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while substitution reactions could produce N-alkylated or N-acylated derivatives.

Scientific Research Applications

3-(1,3-oxazol-2-yl)propan-1-amine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-oxazol-2-yl)propan-1-amine dihydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, while the amine group can form covalent bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride: Similar structure but with a thiazole ring instead of an oxazole ring.

    3-(1,3-Oxazol-4-yl)propan-1-amine dihydrochloride: Similar structure but with the oxazole ring attached at a different position.

Uniqueness

3-(1,3-oxazol-2-yl)propan-1-amine dihydrochloride is unique due to the specific positioning of the oxazole ring, which can influence its reactivity and interaction with other molecules. This positioning can lead to different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

2639450-19-2

Molecular Formula

C6H12Cl2N2O

Molecular Weight

199.1

Purity

95

Origin of Product

United States

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